molecular formula C13H21NO B13246462 3-Ethoxy-N-(pentan-3-yl)aniline

3-Ethoxy-N-(pentan-3-yl)aniline

Cat. No.: B13246462
M. Wt: 207.31 g/mol
InChI Key: RYGSNFPYCJHUDV-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentan-3-yl group, and the hydrogen atom on the benzene ring is replaced by an ethoxy group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-(pentan-3-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethoxyaniline with 3-pentanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-N-(pentan-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-N-(pentan-3-yl)aniline is unique due to its specific ethoxy and pentan-3-yl substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-ethoxy-N-pentan-3-ylaniline

InChI

InChI=1S/C13H21NO/c1-4-11(5-2)14-12-8-7-9-13(10-12)15-6-3/h7-11,14H,4-6H2,1-3H3

InChI Key

RYGSNFPYCJHUDV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=CC=C1)OCC

Origin of Product

United States

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